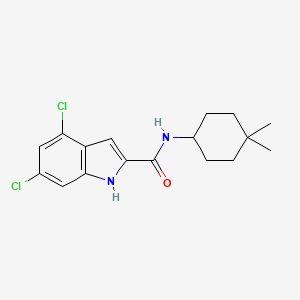

4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide

説明

NITD-304 is an antitubercular drug candidate for treating multidrug-resistant tuberculosis. NITD-304 showed potent activity against both drug-sensitive and multidrug-resistant clinical isolates of Mtb. Promising pharmacokinetic profiles of both compounds after oral dosing in several species enabled further evaluation for efficacy and safety. NITD-304 was efficacious in treating both acute and chronic Mtb infections in mouse efficacy models.

生物活性

4,6-Dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide, also known as NITD-304, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the indole-2-carboxamide class and has been investigated for its efficacy against various pathogens, including Mycobacterium tuberculosis.

- Molecular Formula : C17H20Cl2N2O

- Molecular Weight : 339.2595 g/mol

- CAS Number : 1473450-60-0

Antituberculosis Activity

Research has highlighted the antituberculosis potential of indole-2-carboxamides, with specific studies indicating that derivatives like NITD-304 exhibit significant activity against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) studies have shown that:

- Substitutions at the 4 and 6 positions of the indole ring enhance metabolic stability and potency against Mtb.

- Alkyl group modifications on the cyclohexyl ring improve activity but may reduce solubility .

In vitro studies have demonstrated that NITD-304 possesses low micromolar potency against Mtb, making it a candidate for further development as an antituberculosis agent. Additionally, it has shown favorable pharmacokinetic properties in animal models, indicating its potential for oral administration .

| Compound | Activity | Potency | Solubility | Pharmacokinetics |

|---|---|---|---|---|

| NITD-304 | Antituberculosis | Low micromolar | Low | Favorable in rodents |

The exact mechanism by which NITD-304 exerts its biological effects is still under investigation. However, it is believed to interact with specific targets within the bacterial cells, disrupting vital processes necessary for their survival and replication. This mechanism is consistent with other indole derivatives that have been studied for similar applications .

Study on Indole Derivatives

A notable study focused on the synthesis and evaluation of various indole-2-carboxamides, including NITD-304. The researchers found that modifications to the indole structure significantly influenced both the antibacterial activity and metabolic stability of these compounds. Notably, compounds with chloro or fluoro substitutions showed improved efficacy against Mtb while maintaining acceptable solubility profiles .

Clinical Relevance

The relevance of NITD-304 extends beyond laboratory settings. Its promising results in preclinical trials suggest potential pathways for clinical applications in treating tuberculosis, particularly in drug-resistant strains where conventional therapies may fail. Further research is warranted to explore its full therapeutic potential and safety profile in humans.

科学的研究の応用

Antituberculosis Activity

Recent studies have highlighted the effectiveness of indole-2-carboxamides, including 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide, as promising candidates against Mycobacterium tuberculosis (Mtb). The compound has been evaluated for its biological activity through phenotypic screening.

Structure-Activity Relationship (SAR)

Research indicates that the introduction of alkyl groups to the cyclohexyl ring enhances activity against Mtb while maintaining metabolic stability. Specific modifications at the 4 and 6 positions of the indole ring (e.g., chloro or fluoro substitutions) have been shown to improve both potency and stability .

Case Study 1: Efficacy Against Mycobacterium tuberculosis

A study conducted in 2013 demonstrated that analogs of indole-2-carboxamides exhibited low micromolar potency against Mtb. The lead compound from this study showed improved in vitro activity compared to standard tuberculosis treatments. The findings suggest that further optimization could yield effective new therapies for tuberculosis .

Case Study 2: Pharmacokinetic Properties

In a pharmacokinetic assessment, researchers found that while the compound exhibited high liver microsomal clearance, its aqueous solubility was low. This characteristic poses challenges for formulation but indicates a strong lipophilic nature which correlates positively with Mtb potency .

| Compound Name | Activity Against Mtb | Potency (μM) | Solubility | Stability |

|---|---|---|---|---|

| NITD-304 | Yes | Low | Low | High |

| Analog 1 | Yes | Moderate | Moderate | Moderate |

| Standard Drug | Yes | High | High | Moderate |

Table 2: Structural Modifications and Their Effects

| Modification Type | Position | Effect on Potency |

|---|---|---|

| Alkyl Group Addition | Cyclohexyl | Increased |

| Chloro Substitution | 4 & 6 | Increased |

| Fluoro Substitution | 4 & 6 | Increased |

化学反応の分析

Synthetic Preparation

The compound is synthesized through amide coupling between 4,6-dichloroindole-2-carboxylic acid and 4,4-dimethylcyclohexylamine. Key steps include:

-

Activation of Carboxylic Acid : Use of coupling agents like 1,1'-carbonyldiimidazole (CDI) or EDCl/HOBt to form an active intermediate (e.g., acyl imidazole) .

-

Nucleophilic Substitution : Reaction of the activated intermediate with 4,4-dimethylcyclohexylamine to yield the carboxamide bond .

Representative Reaction Scheme:

Reactivity at Halogen Substituents

The 4,6-dichloro groups on the indole ring exhibit distinct reactivity:

-

Nucleophilic Aromatic Substitution (SNAr) : Chlorine atoms at positions 4 and 6 can be replaced by nucleophiles (e.g., amines, alkoxides) under basic conditions due to electron-withdrawing effects of the indole ring .

-

Cross-Coupling Reactions : Potential for Suzuki-Miyaura coupling at C4/C6 positions using palladium catalysts, enabling aryl/heteroaryl group introduction .

Table 1: Halogen Reactivity Comparison

| Position | Reactivity (vs. SNAr) | Preferred Conditions |

|---|---|---|

| C4 | Moderate | KCO, DMF, 80°C |

| C6 | High | NaH, THF, reflux |

Modifications of the Carboxamide Group

The cyclohexyl carboxamide moiety demonstrates:

-

Hydrolysis Resistance : Stable under acidic/basic conditions due to steric hindrance from the 4,4-dimethylcyclohexyl group .

-

Cyclohexyl Ring Functionalization : The dimethylcyclohexyl group can undergo oxidation (e.g., epoxidation) or hydrogenation, though steric effects limit reactivity .

Biological Activity Correlations

Modifications to the parent structure impact pharmacological properties:

-

Anti-Tubercular Activity : The 4,6-dichloro substitution pattern enhances potency (MIC = 0.32 μM against M. tuberculosis H37Rv) compared to mono- or non-halogenated analogues .

-

Lipophilicity Effects : Dichloro groups increase ClogP (7.64), correlating with improved membrane permeability .

Table 2: Structure-Activity Relationship (SAR)

| Substituent Pattern | MIC (μM) | ClogP |

|---|---|---|

| 4,6-Dichloro (target compound) | 0.32 | 7.64 |

| 4,6-Difluoro | 0.70 | 6.50 |

| 4-Methyl-6-chloro | 2.80 | 6.89 |

Stability and Degradation Pathways

特性

IUPAC Name |

4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20Cl2N2O/c1-17(2)5-3-11(4-6-17)20-16(22)15-9-12-13(19)7-10(18)8-14(12)21-15/h7-9,11,21H,3-6H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNGAORFGPSYJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC(=O)C2=CC3=C(N2)C=C(C=C3Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。